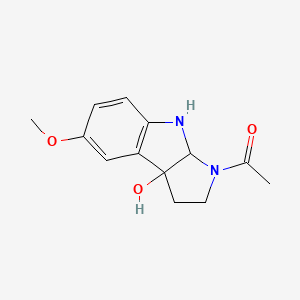
Cyclic 3-Hydroxy Melatonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclic 3-Hydroxy Melatonin is a metabolite of melatonin, known for its potent antioxidant properties. It is more effective than melatonin in scavenging free radicals and suppressing oxidative reactions . This compound is a non-radical species and does not further propagate the radical chain reaction, making it a significant product of the reaction between melatonin and hydroxyl radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclic 3-Hydroxy Melatonin is synthesized through the enzymatic action of melatonin 3-hydroxylase, a member of the 2-oxo-glutarate-dependent enzyme family . The reaction typically involves incubating melatonin with the purified recombinant melatonin 3-hydroxylase protein at 30°C for 1 hour, followed by the addition of methanol to stop the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route described above can be scaled up for industrial applications. The use of recombinant enzymes and controlled reaction conditions ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Cyclic 3-Hydroxy Melatonin undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Hydroxyl Radicals (˙OH): These radicals are commonly used in oxidation reactions involving this compound.
Hydroperoxyl Radicals (˙OOH): These radicals are also involved in oxidation reactions.
Major Products Formed
The major products formed from the reactions of this compound include various antioxidant compounds that help in scavenging free radicals and preventing oxidative damage .
Scientific Research Applications
Cyclic 3-Hydroxy Melatonin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Cyclic 3-Hydroxy Melatonin exerts its effects is similar to that of classic antioxidants like vitamin C. It effectively prevents the oxidative degradation of cytochrome C induced by hydrogen peroxide (H₂O₂) . The antioxidative mechanism involves initial radical addition to the indole ring, followed by keto-amine to enol-imine tautomerization, cyclization, and the addition of a second hydroxyl group .
Comparison with Similar Compounds
Cyclic 3-Hydroxy Melatonin is unique in its potent antioxidant activity, which is higher than that of melatonin and other related metabolites such as N1-acetyl-5-methoxykynuramine and N1-acetyl-N2-formyl-5-methoxykynuramine . These similar compounds also exhibit antioxidant properties but are less effective in scavenging hydroxyl and hydroperoxyl radicals compared to this compound .
List of Similar Compounds
Melatonin: The precursor of this compound, known for its role in regulating sleep and circadian rhythms.
N1-acetyl-5-methoxykynuramine: A melatonin metabolite with antioxidant properties.
N1-acetyl-N2-formyl-5-methoxykynuramine: Another melatonin metabolite with antioxidant activity.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-(8b-hydroxy-7-methoxy-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-yl)ethanone |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)15-6-5-13(17)10-7-9(18-2)3-4-11(10)14-12(13)15/h3-4,7,12,14,17H,5-6H2,1-2H3 |
InChI Key |
VADOSKJWFKUPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(C1NC3=C2C=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



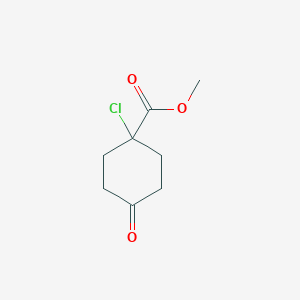

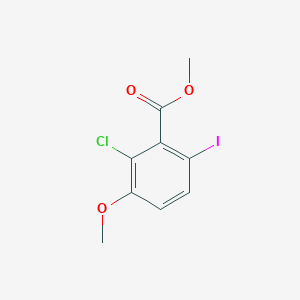
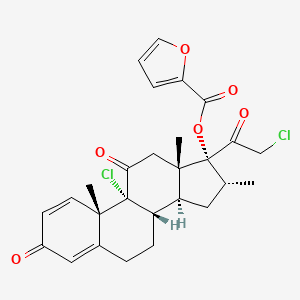
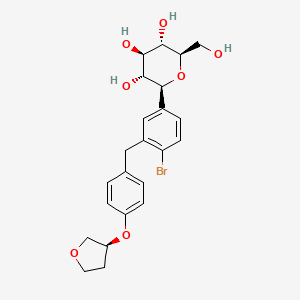
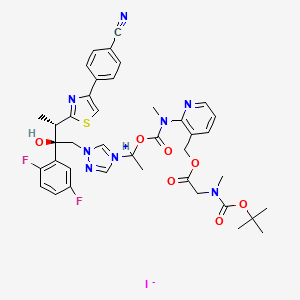
![(6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13853024.png)
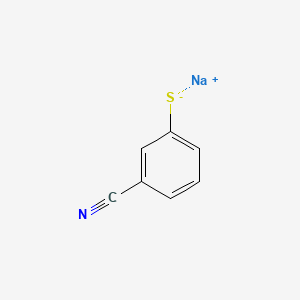
![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
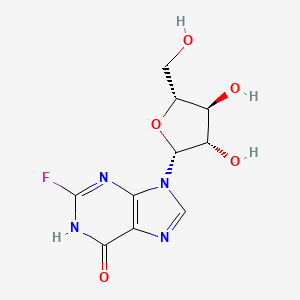
![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
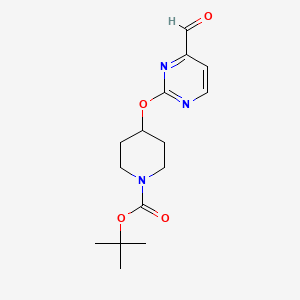
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
